molecular formula C8H13N5OS2 B194838 Famotidine propanamide CAS No. 76824-16-3

Famotidine propanamide

Cat. No.: B194838
CAS No.: 76824-16-3
M. Wt: 259.4 g/mol
InChI Key: BLXXXPVCYVHTQA-UHFFFAOYSA-N
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Description

Famotidine propanamide is a derivative of famotidine, a well-known histamine H2 receptor antagonist. Famotidine is commonly used to treat conditions related to excessive stomach acid production, such as peptic ulcers, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. This compound retains the core structure of famotidine but includes modifications that may enhance its pharmacological properties or stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of famotidine propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring, which is a crucial component of the famotidine structure. This is achieved by reacting appropriate thioamides with halogenated compounds under controlled conditions.

    Attachment of the Propanamide Group: The propanamide group is introduced through a series of reactions involving the intermediate thiazole compound. This often involves nucleophilic substitution reactions where the thiazole intermediate reacts with propanoyl chloride or similar reagents.

    Final Assembly: The final step involves the coupling of the modified thiazole ring with other functional groups to complete the this compound structure. This may involve additional steps such as sulfonation or amidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

    Batch Processing: Large reactors are used to carry out the reactions in batches, ensuring consistent quality and yield.

    Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to remove impurities and by-products.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Famotidine propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced forms of functional groups such as alcohols or amines.

    Substitution Products: Compounds with substituted functional groups, depending on the nucleophile used.

Scientific Research Applications

Famotidine propanamide has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of histamine H2 receptor antagonists and their derivatives.

    Biology: Investigated for its potential effects on cellular processes and receptor interactions.

    Medicine: Explored for its therapeutic potential in treating conditions related to excessive stomach acid production and other gastrointestinal disorders.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Famotidine propanamide is compared with other histamine H2 receptor antagonists such as:

  • Cimetidine
  • Ranitidine
  • Nizatidine

Uniqueness:

  • Potency: this compound may exhibit higher potency and selectivity towards histamine H2 receptors compared to other antagonists.
  • Stability: The propanamide modification may enhance the stability and bioavailability of the compound.
  • Side Effects: It may have a different side effect profile, potentially offering advantages in terms of safety and tolerability.

Comparison with Similar Compounds

  • Cimetidine: Another histamine H2 receptor antagonist used to treat similar conditions.
  • Ranitidine: Known for its use in treating peptic ulcers and gastroesophageal reflux disease.
  • Nizatidine: Similar in function but with different pharmacokinetic properties.

Famotidine propanamide represents a valuable compound in the field of medicinal chemistry, offering potential benefits over existing treatments for gastrointestinal disorders. Its unique properties and applications make it a subject of ongoing research and development.

Properties

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXXXPVCYVHTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76824-16-3
Record name Famotidine propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076824163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FAMOTIDINE PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TT820HMTW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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